2-(4-Methoxyphenoxy)-2-methylpropanal
Description
Chemical Structure: 2-(4-Methoxyphenoxy)-2-methylpropanal is an aldehyde derivative featuring a central carbon atom substituted with a methyl group, an aldehyde (-CHO) group, and a 4-methoxyphenoxy group (O-C₆H₄-OCH₃).
Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 194.23 g/mol
Functional Groups:
- Aldehyde (-CHO)
- Methoxyphenoxy (O-C₆H₄-OCH₃)
- Methyl (-CH₃)
Its aldehyde group suggests utility in organic synthesis or as a precursor for heterocyclic compounds.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanal |
InChI |
InChI=1S/C11H14O3/c1-11(2,8-12)14-10-6-4-9(13-3)5-7-10/h4-8H,1-3H3 |
InChI Key |
RDMWPFDMKLKMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity: The methoxyphenoxy group in the target compound enhances polarity compared to the tert-butylphenyl group in Butylphenyl methylpropional , which increases hydrophobicity. Replacing the phenoxy oxygen with a direct methoxyphenyl linkage (as in 3-(4-Methoxyphenyl)-2-methylpropanal ) reduces hydrogen-bonding capacity, altering solubility.
Functional Group Reactivity :
- The aldehyde group in the target compound is highly reactive, enabling condensation or oxidation reactions. In contrast, carboxylic acid derivatives (e.g., and ) exhibit acidity (pKa ~4-5), making them suitable for salt formation or esterification .
- The O-methyloxime group in stabilizes the aldehyde via Schiff base formation, modifying its electrophilicity.
The acetamido group in enhances hydrogen-bonding capacity, improving target specificity in pharmaceuticals.
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